3,3,6,6-Tetramethyl-9-(2-pyridyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
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Overview
Description
3,3,6,6-Tetramethyl-9-(2-pyridyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound belongs to the xanthene family, characterized by a tricyclic structure that includes a pyridine ring. Its distinct molecular configuration makes it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,6,6-Tetramethyl-9-(2-pyridyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-pyridinecarboxaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) in the presence of a catalyst such as piperidine. The reaction is usually carried out under reflux conditions in an ethanol solvent, leading to the formation of the desired xanthene derivative.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like recrystallization, and the employment of greener solvents to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,3,6,6-Tetramethyl-9-(2-pyridyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, 3,3,6,6-Tetramethyl-9-(2-pyridyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medical research, this compound has been investigated for its potential pharmacological properties. Studies have shown that derivatives of xanthene can exhibit anti-inflammatory, antimicrobial, and anticancer activities. The presence of the pyridine ring enhances its ability to interact with biological targets, making it a promising candidate for drug development.
Industry
Industrially, this compound can be used in the production of dyes, pigments, and fluorescent markers. Its stability and reactivity make it suitable for various applications in the manufacturing sector.
Mechanism of Action
The mechanism of action of 3,3,6,6-Tetramethyl-9-(2-pyridyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione involves its interaction with specific molecular targets. In pharmacological contexts, it may bind to enzymes or receptors, modulating their activity. The pyridine ring can facilitate binding through hydrogen bonding and π-π interactions, while the xanthene core provides structural stability.
Comparison with Similar Compounds
Similar Compounds
Xanthene: The parent compound of the xanthene family, known for its use in dye production.
Fluorescein: A xanthene derivative widely used as a fluorescent tracer in various applications.
Rhodamine: Another xanthene derivative, commonly used in fluorescence microscopy and as a dye.
Uniqueness
3,3,6,6-Tetramethyl-9-(2-pyridyl)-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione is unique due to the presence of the pyridine ring, which imparts additional chemical reactivity and potential biological activity. This distinguishes it from other xanthene derivatives, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3,3,6,6-tetramethyl-9-pyridin-2-yl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO3/c1-21(2)9-14(24)19-16(11-21)26-17-12-22(3,4)10-15(25)20(17)18(19)13-7-5-6-8-23-13/h5-8,18H,9-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNFWOYGBKNAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC=CC=N4)C(=O)C1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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